- Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides, Revue Roumaine de Chimie, 2007, 52(8-9), 883-886

Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

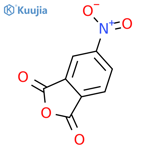

89-40-7 structure

상품 이름:5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Nitroisoindoline-1,3-dione

- AKOS B028733

- 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE

- 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE

- 5-NITROPHTHALIMIDE

- 5-NITROISOINDOLE-1,3-DIONE

- 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE

- 4-Nitrophthalimide

- 3-nitrophthalimide

- 4-Nirtophthalimide

- 4-Nitrophtalimide

- 4-nitro-phthalimid

- 4-nitro-phthalimide

- 5-nitro-isoindole-1,3-dione

- 5-Nitro-isoindolin-1,3-dion

- 5-nitrosoindoline-1,3-dione

- PHTHALIMIDE,4-NITRO

- P-NITRO-PHTHALIMIDE

- Phthalimide, 4-nitro-

- 1H-Isoindole-1,3(2H)-dione, 5-nitro-

- 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

- 26NA19UI3U

- ANYWGXDASKQYAD-UHFFFAOYSA-N

- 5-nitro-2H-benzo[c]azoline-1,3-dione

- 5-nitro-phthalimide

- DSSTox_CID_5776

- DSSTox_

- DSSTox_RID_77921

- Oprea1_866451

- DSST

- UNII-26NA19UI3U

- NSC-5394

- CAS-89-40-7

- Tox21_200190

- CCRIS 4685

- Q27254119

- SCHEMBL16303093

- Z56812733

- F0345-4666

- NSC 5394

- AKOS000313129

- NCGC00091620-02

- AC-10997

- D70991

- AS-9405

- CS-W023085

- NCGC00091620-01

- SB64042

- BCP30589

- AI3-00701

- AE-641/30105047

- FT-0619295

- 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-

- DTXSID1025776

- 5-21-11-00158 (Beilstein Handbook Reference)

- 4-nitrophthalimid

- N0247

- EN300-16888

- DTXCID405776

- NCGC00257744-01

- MFCD00005884

- STK397451

- SCHEMBL151957

- SY039319

- 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide

- 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-

- NSC5394

- SR-01000397641-1

- 89-40-7

- EINECS 201-905-5

- 1H-Isoindole-1, 5-nitro-

- AMY272

- LS-1893

- W-100375

- BRN 0180224

- CHEMBL1607202

- A843189

- SR-01000397641

- 4-Nitrophthalimide, 98%

- 5-Nitro-1H-isoindole-1,3(2H)-dione #

- 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)

- Phthalimide, 4-nitro- (6CI, 7CI, 8CI)

- 4-Nitrophthalimide,99%

- NS00039328

- 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE

-

- MDL: MFCD00005884

- 인치: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)

- InChIKey: ANYWGXDASKQYAD-UHFFFAOYSA-N

- 미소: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1

- BRN: 0180224

계산된 속성

- 정밀분자량: 192.017107g/mol

- 표면전하: 0

- XLogP3: 1

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 192.017107g/mol

- 단일 동위원소 질량: 192.017107g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 92Ų

- 중원자 수량: 14

- 복잡도: 309

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 3

- 표면전하: 0

실험적 성질

- 색과 성상: 노란색 바늘 또는 조각 결정

- 밀도: 1.5513 (rough estimate)

- 융해점: 195.0 to 203.0 deg-C

- 비등점: 328.09°C (rough estimate)

- 굴절률: 1.4900 (estimate)

- 수용성: <0.01 g/100 mL at 18 ºC

- 안정성: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.

- PSA: 91.99000

- LogP: 1.33040

- 용해성: 알코올, 아세트산, 아세톤에 녹고, 뜨거운 물에 녹지 않는다.

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S37/39-S26

- RTECS 번호:TI5625000

-

위험물 표지:

- 저장 조건:Sealed in dry,Room Temperature

- TSCA:Yes

- 위험 용어:R36/37/38

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 세관 데이터

- 세관 데이터:

?? ?? ??:

2925190090개요:

2925190090 기타 아미드와 그 파생물 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2925190090 기타 아미드 및 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A186496-100g |

5-Nitroisoindoline-1,3-dione |

89-40-7 | 97% | 100g |

$40.0 | 2024-04-16 | |

| TRC | N515335-1g |

4-Nitrophthalimide |

89-40-7 | 1g |

$ 50.00 | 2022-06-03 | ||

| TRC | N515335-5g |

4-Nitrophthalimide |

89-40-7 | 5g |

$ 65.00 | 2022-06-03 | ||

| Enamine | EN300-16888-0.5g |

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

89-40-7 | 97% | 0.5g |

$21.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069925-500g |

5-Nitroisoindoline-1,3-dione |

89-40-7 | 98% | 500g |

¥240.00 | 2024-04-26 | |

| Life Chemicals | F0345-4666-0.5g |

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione |

89-40-7 | 95% | 0.5g |

$19.0 | 2023-09-07 | |

| abcr | AB118269-500 g |

4-Nitrophthalimide, 98%; . |

89-40-7 | 98% | 500 g |

€235.90 | 2023-07-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332097-5G |

4-Nitrophthalimide |

89-40-7 | 5g |

¥761.77 | 2023-10-25 | ||

| eNovation Chemicals LLC | D397550-5g |

4-Nitrophthalimide |

89-40-7 | 97% | 5g |

$105 | 2024-05-24 | |

| Apollo Scientific | OR4839-25g |

4-Nitrophthalimide |

89-40-7 | 98% | 25g |

£65.00 | 2023-09-01 |

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 15 °C → rt; 16 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide, Coloration Technology, 2007, 123(6), 379-386

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 5 h, 0 - 5 °C

참조

- Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutions, Asian Journal of Chemistry, 2019, 31(6), 1398-1404

합성회로 5

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 30 min, 0 °C → rt

1.2 rt; 4 h, 35 °C

1.2 rt; 4 h, 35 °C

참조

- New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic properties, Materials Research Bulletin, 2016, 75, 144-154

합성회로 6

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 15 °C → rt; 16 h, rt

참조

- Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes, Fibers and Polymers, 2008, 9(2), 143-151

합성회로 7

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid

참조

- Synthesis of some Schiff bases derived from copper tetraaminophthalocyanines, Revista de Chimie (Bucharest, 2007, 58(7), 664-668

합성회로 8

반응 조건

1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 10 °C → 25 °C; 12 h, 25 °C

참조

- Synthesis of phthalimide disperse dyes and study on the interaction energy, Dyes and Pigments, 2017, 146, 240-250

합성회로 9

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt

참조

- The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56

합성회로 10

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 30 min, 0 °C; 0 °C → rt

1.2 4 h, 35 °C

1.2 4 h, 35 °C

참조

- Synthesis and characterization of new Zn-phthalocyanine-based semi-conducting materials, Arabian Journal of Chemistry, 2017, 10,

합성회로 11

반응 조건

1.1 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; rt → 5 °C

1.2 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 10 °C; 10 °C → rt; 10 h, rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 10 °C; 10 °C → rt; 10 h, rt

1.3 Reagents: Water ; cooled

참조

- New process for 4-aminophthalimide synthesis, Nanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 5 °C; 10 - 15 °C

1.2 10 °C → rt; 10 h, rt

1.2 10 °C → rt; 10 h, rt

참조

- Synthesis of 4-nitrophthalimide, Zhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514

합성회로 14

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 12 h, 10 °C → 25 °C

참조

- Synthesis and application of N-butyl substituted phthalimide disperse dyes, Textile Research Journal, 2019, 89(15), 3034-3047

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 관련 문헌

-

Ling Lin,Dong-Hui Chen,Rongmin Yu,Xu-Lin Chen,Wen-Juan Zhu,Dong Liang,Jian-Fei Chang,Qing Zhang,Can-Zhong Lu J. Mater. Chem. C 2017 5 4495

-

Axel G. Griesbeck,Sebastian Hanft,Yrene Díaz Miara Photochem. Photobiol. Sci. 2010 9 1385

-

Li Yan-mei,Fu Jin-feng,He Long-qiang,Li Wei-na,Esmail Vessally RSC Adv. 2021 11 24474

-

Leopold Ferdinand Levy,Henry Stephen J. Chem. Soc. 1931 79

-

5. Construction of sulfur-containing N-vinylimides: N-addition of imides to propargyl sulfonium saltsShou-Jie Shen,Le-Mei Wang,Guo-Mei Gong,Yan-Jiao Wang,Jin-Yan Liang,Jun-Wen Wang RSC Adv. 2022 12 12663

89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione) 관련 제품

- 110568-64-4(6-Nitroisoindolin-1-one)

- 62133-07-7(2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione)

- 41663-84-7(N-Methyl-4-nitrophthalimide)

- 118-29-6(2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 99-61-6(3-Nitrobenzaldehyde)

- 135-65-9(3-Hydroxy-3'-nitro-2-naphthanilide)

- 121-89-1(3-nitroacetophenone)

- 876343-38-3(5-Nitroisoindolin-1-one)

- 105969-98-0(N-Hydroxy-4-nitrophthalimide)

- 1862692-78-1(2-Oxiranecarbonitrile, 3-(4-ethylphenyl)-3-methyl-)

추천 공급업체

Shanghai Aoguang Biotechnology Co., Ltd

(CAS:89-40-7)4-Nitrophthalimide

순결:99%

재다:1KG;25KG

가격 ($):문의